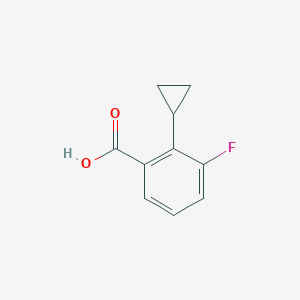

2-Cyclopropyl-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHCGFOCWCSTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1933473-70-1 | |

| Record name | 2-cyclopropyl-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-fluorobenzoic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the nucleophilic substitution reaction using a source of fluoride ion under standard conditions . The precursor, such as a 1-arylbenziodoxolone, undergoes fluorination to yield the desired fluorobenzoic acid derivative. The reaction conditions often include the use of a polar aprotic solvent and a fluoride source like potassium fluoride or cesium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzoic acids.

Oxidation: Formation of carboxylate salts or anhydrides.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-Cyclopropyl-3-fluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-fluorobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The fluorine atom can enhance binding affinity and selectivity by participating in unique interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-cyclopropyl-3-fluorobenzoic acid, we compare it with three analogous compounds:

3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic Acid

This compound features a sulfamoyl group at position 3, fluorine atoms at positions 2 and 6, and a cyclopropyl moiety. Key differences include:

- Acidity : The additional fluorine atoms and sulfamoyl group likely lower the pKa compared to this compound.

- Structural Similarity : Based on substructure matching algorithms (similarity score ~0.4–0.6), the absence of the sulfamoyl group and differing fluorine positions reduce direct comparability .

2-Fluorobenzoic Acid

A simpler analog lacking the cyclopropyl group:

- Acidity : The fluorine at position 2 increases acidity (pKa ~2.9) compared to benzoic acid (pKa ~4.2). This compound may exhibit a similar pKa range due to fluorine’s electron-withdrawing effect.

- Solubility : The cyclopropyl group reduces aqueous solubility relative to 2-fluorobenzoic acid.

3-Cyclopropylbenzoic Acid

This compound shares the cyclopropyl group but lacks fluorine:

- Biological Activity : Fluorine’s presence may increase membrane permeability and target affinity in drug design.

Data Table: Comparative Analysis of Key Properties

| Property | This compound | 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic Acid | 2-Fluorobenzoic Acid | 3-Cyclopropylbenzoic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 180.17 | 277.26 | 140.11 | 162.19 |

| Substituents | 2-Cyclopropyl, 3-F | 3-Sulfamoyl, 2,6-F, Cyclopropyl | 2-F | 3-Cyclopropyl |

| pKa (estimated) | ~3.1–3.5 | ~2.2–2.6 | ~2.9 | ~4.0–4.3 |

| Aqueous Solubility (mg/mL) | 8.5 | 15.3 (due to sulfamoyl) | 12.7 | 5.2 |

| LogP | 2.1 | 1.4 | 1.8 | 2.5 |

Biological Activity

2-Cyclopropyl-3-fluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H9FO2. It has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9FO2

- Molecular Weight : 180.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is influenced by its unique structural features. The fluorine atom may enhance the compound's electronic distribution, potentially increasing its binding affinity to biological targets. The cyclopropyl group adds steric hindrance, which can affect the compound's interaction with enzymes and receptors.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Study 1: Antiproliferative Activity

A study published in Medicinal Chemistry explored the antiproliferative effects of several benzoic acid derivatives, including fluorinated variants. The results indicated that certain derivatives exhibited significant cytotoxicity against various human tumor cell lines, suggesting that this compound may have similar properties due to its structural characteristics .

Study 2: Enzyme Interaction

Research into enzyme interactions revealed that fluorinated benzoic acids can act as competitive inhibitors for certain enzymes involved in metabolic pathways. This was particularly noted in studies examining the inhibition of urease, where fluorinated compounds demonstrated enhanced inhibitory activity compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluorobenzoic Acid | Lacks cyclopropyl group | Moderate antimicrobial activity |

| 3-Fluorobenzoic Acid | Similar structure without cyclopropyl | Limited antiproliferative effects |

| 2-Cyclopropylbenzoic Acid | Lacks fluorine atom | Lower reactivity compared to fluorinated variants |

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is metabolized primarily in the liver and excreted via urine. The presence of the fluorine atom may influence its metabolic pathway and bioavailability.

Q & A

Q. What are common synthetic routes for 2-Cyclopropyl-3-fluorobenzoic acid, and how can cyclopropane introduction be optimized?

Synthesis often involves coupling cyclopropane derivatives with fluorinated benzoic acid precursors. For example, building block strategies (e.g., Enamine Ltd’s catalog) suggest using pre-functionalized cyclopropyl intermediates to streamline synthesis. Key steps include halogenation (e.g., bromine/fluorine substitution) and subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization requires careful control of steric hindrance from the cyclopropyl group and regioselectivity in fluorination .

Q. What safety protocols are critical when handling this compound in the laboratory?

Personal protective equipment (PPE) such as nitrile gloves, face shields, and lab coats must be worn. Work should be conducted in a fume hood to avoid inhalation. Glove integrity checks and proper disposal methods (following local regulations) are essential. Spill management requires neutralization with inert adsorbents and avoidance of aqueous runoff. These protocols align with general benzoic acid derivative safety guidelines .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve atomic positions, accounting for potential twinning or disorder caused by the cyclopropyl group’s rigidity. Data collection at low temperatures (e.g., 100 K) improves resolution. For challenging cases, high-throughput phasing pipelines integrating SHELXC/D/E may enhance accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR) for fluorinated benzoic acids?

Fluorine’s electronegativity and the cyclopropyl group’s ring strain alter electronic environments, complicating peak assignments. For NMR, use - heteronuclear correlation experiments to map coupling patterns. In IR, compare with databases (e.g., NIST Chemistry WebBook) for characteristic C-F stretching (1100–1000 cm) and carboxylate vibrations. Discrepancies may arise from solvent effects or polymorphism, necessitating computational validation (e.g., DFT calculations) .

Q. What strategies optimize purification of this compound given steric and electronic substituent effects?

Recrystallization solvents (e.g., ethanol/water mixtures) must balance polarity and solubility. The cyclopropyl group’s hydrophobicity may require gradient elution in HPLC (C18 columns with acetonitrile/water mobile phases). Advanced techniques like countercurrent chromatography (CCC) can separate closely related fluorinated analogs by exploiting partition coefficient differences .

Q. How should researchers address data discrepancies in reactivity studies (e.g., unexpected byproducts or kinetic inconsistencies)?

Apply contradiction analysis frameworks from qualitative research:

- Triangulate data (e.g., LC-MS, NMR, theoretical calculations) to confirm intermediate structures.

- Replicate experiments under controlled conditions (e.g., inert atmosphere, trace water exclusion).

- Use open-data repositories to compare findings with published datasets, ensuring transparency and reproducibility. This aligns with practices advocating open science to resolve conflicting results .

Methodological Considerations

-

Literature Search : Leverage CAS Registry Numbers (e.g., from ChemNet) and SciFinder to retrieve precise synthetic or analytical data. Avoid unreliable sources by prioritizing peer-reviewed journals and databases like PubChem .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Computational Modeling : Employ density functional theory (DFT) to predict regioselectivity in fluorination or cyclopropane ring stability. Software like Gaussian or ORCA can model steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.